molecular formula C13H24O4 B1248541 Sphaeric acid

Sphaeric acid

Cat. No.: B1248541
M. Wt: 244.33 g/mol
InChI Key: CFXMOECYUQUKMY-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaeric acid is a novel succinic acid derivative isolated from the endophytic fungus Sphaeriopsis sp. found in the Mexican yew (Taxus globosa). Structurally, it is characterized by a succinic acid backbone (HOOC-CH₂-CH₂-COOH) modified with additional functional groups, though the exact substituents remain unspecified in the available literature. Preliminary research highlights its role as a precursor for synthetic modifications, including esterifications, amidifications, reductions, and oxidations, to explore structure-activity relationships.

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

(2S,3S)-2-methyl-3-octylbutanedioic acid

InChI

InChI=1S/C13H24O4/c1-3-4-5-6-7-8-9-11(13(16)17)10(2)12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15)(H,16,17)/t10-,11-/m0/s1

InChI Key

CFXMOECYUQUKMY-QWRGUYRKSA-N

Isomeric SMILES

CCCCCCCC[C@@H]([C@H](C)C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCC(C(C)C(=O)O)C(=O)O

Synonyms

sphaeric acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Sphaeric acid belongs to the broader class of dicarboxylic acids, which share two carboxyl (-COOH) groups. Below is a comparative analysis with key analogues:

Compound Source Key Functional Groups Bioactivity/Applications Solubility
Sphaeric Acid Sphaeriopsis sp. fungus Succinic acid derivatives Antibiotic, antitumor (variable efficacy) Likely polar (water-soluble)
Succinic Acid Microbial/plant metabolism HOOC-CH₂-CH₂-COOH Food additive, pharmaceutical intermediate Highly water-soluble
Sebacic Acid Castor oil derivatives HOOC-(CH₂)₈-COOH Polymer production (nylon, lubricants) Low water solubility
Sulfosalicylic Acid Synthetic/industrial synthesis HOOC-C₆H₃(OH)-SO₃H Protein precipitation, analytical chemistry Water-soluble

Key Differences and Research Findings

Bioactivity: Sphaeric acid’s derivatives showed inconsistent bioactivity across assays, unlike sulfosalicylic acid, which has well-documented roles in medical diagnostics (e.g., proteinuria detection) . Succinic acid, while less bioactive, is industrially significant in food preservation and drug delivery systems due to its biocompatibility .

In contrast, esterified forms of sebacic acid (e.g., sebacates) are widely used as plasticizers with predictable physicochemical properties .

Sources and Sustainability :

  • Sphaeric acid’s fungal origin contrasts with sebacic acid’s plant-based production, raising questions about scalability and ecological impact. Fungal fermentation may offer sustainable advantages but requires optimization for large-scale yields .

Safety and Regulatory Status: Unlike succinic and sulfosalicylic acids, which have established safety profiles (e.g., GRAS status for succinic acid in food), sphaeric acid’s novelty necessitates further toxicological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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